molecular formula C14H18Cl2N2S B6281632 5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride CAS No. 2260936-67-0

5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride

Cat. No.: B6281632
CAS No.: 2260936-67-0
M. Wt: 317.3
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Description

5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride is a chemical compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride typically involves the formation of the thiazole ring followed by the attachment of the indole moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions. The indole moiety can then be introduced through a coupling reaction using a suitable indole derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.

    Substitution: The compound can participate in substitution reactions where functional groups on the thiazole or indole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers. Substitution reactions can result in a variety of derivatives with different functional groups attached to the thiazole or indole rings.

Scientific Research Applications

5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(propan-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-indole dihydrochloride is unique due to its specific combination of the thiazole and indole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

2260936-67-0

Molecular Formula

C14H18Cl2N2S

Molecular Weight

317.3

Purity

95

Origin of Product

United States

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